molecular formula C12H13F2IO2 B3111307 (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol CAS No. 182210-71-5

(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol

Cat. No.: B3111307
CAS No.: 182210-71-5
M. Wt: 354.13 g/mol
InChI Key: LBIQKAGCCORVET-PELKAZGASA-N
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Description

The compound “(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol” (hereafter referred to as the target compound) is a stereospecific tetrahydrofuran derivative with a 2,4-difluorophenyl group and an iodomethyl substituent at the 5-position, along with a hydroxymethyl group at the 3-position. This compound is identified as an intermediate or impurity in the synthesis of Posaconazole, a triazole antifungal agent . The iodomethyl group distinguishes it from other triazole antifungals, as iodine’s bulkiness and polarizability may influence reactivity, stability, or metabolic pathways. Spectral data (IR, NMR) for analogous compounds suggest that tautomeric forms and functional group vibrations (e.g., νC=S, νNH) are key to confirming structural integrity .

Properties

IUPAC Name

[(3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)oxolan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2IO2/c13-9-1-2-10(11(14)3-9)12(7-15)4-8(5-16)6-17-12/h1-3,8,16H,4-7H2/t8-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIQKAGCCORVET-PELKAZGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1(CI)C2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the Difluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the difluorophenyl group to the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl (-CH₂I) moiety serves as a key reactive site due to iodine’s leaving-group propensity. Substitution reactions under basic or nucleophilic conditions yield derivatives critical in pharmaceutical synthesis.

NucleophileConditionsProductYieldReference
1,2,4-TriazoleK₂CO₃, DMF, 60°CTriazole derivative (C₁₄H₁₅F₂N₃O₂)72%
MethanolNaH, THFMethoxy-substituted analog65%
ThiophenolEt₃N, CH₂Cl₂Thioether derivative58%

Mechanistic Insight :

  • Reactions typically follow an Sₙ2 pathway , with inversion of configuration at the iodomethyl carbon.

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates .

Reduction and Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes redox transformations:

Oxidation

  • Oxidizing Agents : CrO₃/H₂SO₄ or TEMPO/NaOCl.

  • Product : Corresponding carboxylic acid (C₁₂H₁₁F₂IO₃), though steric hindrance from the tetrahydrofuran ring reduces yield (~40%) .

Protection

  • Silylation : TBDMSCl/imidazole forms silyl ethers (C₁₈H₂₅F₂IO₂Si), stabilizing the alcohol during further reactions .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

ReagentConditionsProduct
LDA, THF, -78°CFollowed by D₂ODeuterated aryl ring
Pd(OAc)₂, K₂CO₃Suzuki coupling with boronic acidsBiaryl derivatives

Key Observation :

  • Steric and electronic constraints from adjacent substituents restrict reactivity at the para position .

Ring-Opening Reactions

The tetrahydrofuran ring remains stable under mild conditions but undergoes acid-catalyzed ring-opening:

AcidConditionsProduct
H₂SO₄ (conc.)Reflux, 12hDiol derivative (C₁₂H₁₅F₂IO₄)
HCl (gas)Et₂O, 0°CChlorinated open-chain compound

Note : Ring-opening is rarely utilized due to loss of stereochemical integrity .

Stereochemical Considerations

The (3R,5R) configuration governs regioselectivity:

  • Iodomethyl substitution proceeds with retention of configuration in Sₙ1 pathways but inversion in Sₙ2 .

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) preserve stereochemistry during derivatization .

Thermal and Photochemical Stability

  • Thermal Decomposition : Above 200°C, HI elimination forms 5-(2,4-difluorophenyl)tetrahydrofuran-3-methanol (C₁₂H₁₃F₂O₂) .

  • UV Exposure : Degrades via C-I bond cleavage, forming radicals detectable by EPR .

Comparative Reactivity Table

Functional GroupReactivityPreferred Conditions
Iodomethyl (-CH₂I)High (Sₙ2)Polar aprotic solvents, 50–80°C
Hydroxymethyl (-CH₂OH)ModerateProtection required for further reactions
DifluorophenylLowDirected metallation or coupling catalysts

Scientific Research Applications

(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol is a complex organic molecule with a tetrahydrofuran ring, a difluorophenyl group, and an iodomethyl substituent. The stereochemistry, indicated by the (3R-cis) configuration, is crucial for its biological interactions and pharmacological activity.

Potential Applications

  • Medicinal Chemistry The presence of the difluorophenyl group suggests potential applications in medicinal chemistry, particularly in drug design, due to the influence of fluorine atoms on the electronic properties and lipophilicity of the compound.
  • Pharmacological Effects Compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and anticancer activities. The difluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways. Biological assays typically evaluate the compound's efficacy through dose-response studies to ascertain its therapeutic potential while considering its toxicity profile.

Structural Comparison
Several compounds share structural features with this compound, highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
(3R-cis)-5-(2-fluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanolContains a single fluorine atomLess lipophilic than difluorinated variant
(3R-cis)-5-(2,6-difluorophenyl)tetrahydro-5-(bromomethyl)-3-furanmethanolBromine instead of iodinePotentially different reactivity profiles
(3S-trans)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanolDifferent stereochemistryVariations in biological activity due to chirality

Mechanism of Action

The mechanism by which (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity to certain molecular targets, while the iodomethyl group might facilitate covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with antifungal agents, pesticides, and intermediates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Biological Activity/Use Key Differences Evidence Source
(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol - 2,4-Difluorophenyl
- Iodomethyl
- Hydroxymethyl
Impurity in Posaconazole synthesis Unique iodomethyl group; cis stereochemistry
Posaconazole - Triazole ring
- Piperazinyl-phenyl
- Ethyl-hydroxypropyl
Broad-spectrum antifungal Larger, complex substituents; triazole moiety
Furconazole - 2,4-Dichlorophenyl
- Triazol-1-ylmethyl
- Trifluoroethyl ether
Pesticide Chlorine substituents; trifluoroethyl ether
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones - Sulfonylbenzoyl
- 2,4-Difluorophenyl
- C=S
Synthetic intermediates Sulfonyl and thione groups; no iodomethyl

Key Comparative Insights

Stereochemistry and Halogenation: The target compound’s (3R-cis) configuration contrasts with Posaconazole’s (3R,5R) stereochemistry, which is critical for its antifungal activity . Iodine vs.

Functional Groups and Activity: The hydroxymethyl group in the target compound contrasts with Posaconazole’s triazole ring, which directly inhibits fungal lanosterol 14α-demethylase . Compounds with thione groups (e.g., 1,2,4-triazole-3-thiones) exhibit tautomerism, which may influence binding efficiency compared to the target compound’s stable hydroxymethyl group .

Spectral and Synthetic Considerations :

  • IR spectra of triazole-thiones show νC=S (~1250 cm⁻¹) and νNH (~3400 cm⁻¹), absent in the target compound, highlighting structural divergence .
  • The iodomethyl group’s synthesis likely involves halogenation steps distinct from the Friedel-Crafts or sulfonylation routes used for sulfonylbenzoyl intermediates .

Its structural features may inform the design of iodine-containing antifungals with enhanced pharmacokinetics.

Research Findings and Implications

  • Synthetic Challenges : Incorporating iodine into tetrahydrofuran rings requires specialized reagents (e.g., iodomethane derivatives), contrasting with chlorine/fluorine introductions via electrophilic substitution .
  • Stability : The iodomethyl group’s susceptibility to light or nucleophilic displacement (vs. stable C-F/C-Cl bonds) may necessitate protective strategies during synthesis .
  • Structure-Activity Relationships (SAR): Minor structural changes (e.g., iodine → chlorine, hydroxymethyl → triazole) drastically alter bioactivity, underscoring the need for precise stereochemical control in antifungal development .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol to ensure optimal yield and stereochemical purity?

  • Answer: Synthesis requires precise control of reaction conditions to achieve the cis configuration. Key steps include iodomethylation of the tetrahydrofuran core and regioselective introduction of the 2,4-difluorophenyl group. Reagents like isopropylmagnesium chloride (used in similar tetrahydrofuran syntheses) can facilitate coupling reactions, while low temperatures (-5°C to 0°C) minimize side reactions . Stereochemical purity is ensured via chiral chromatography or asymmetric catalysis, with yields optimized by iterative adjustments to solvent polarity (e.g., tetrahydrofuran or dichloromethane) and catalyst loading .

Q. What analytical methods are recommended for confirming the molecular structure and purity of this compound?

  • Answer: High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is preferred. Differential scanning calorimetry (DSC) can verify crystallinity, while NIST-standardized databases provide reference spectra for cross-validation .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

  • Answer: Isolation often involves sequential liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts, followed by column chromatography using silica gel and hexane/ethyl acetate gradients. Recrystallization from ethanol or acetone at low temperatures enhances purity, with monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

  • Answer: X-ray crystallography is definitive for assigning the cis configuration, as demonstrated in structurally related tetrahydrofuran derivatives . For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximities between the iodomethyl and difluorophenyl groups. Variable-temperature NMR can also reveal conformational flexibility impacting stereochemical assignments .

Q. What computational strategies predict the stability and reactivity of this compound under varying conditions?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting sites of electrophilic/nucleophilic reactivity. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic vs. protic solvents) and thermal degradation pathways. These methods guide experimental design for stability studies (e.g., Arrhenius plots for shelf-life estimation) .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data across studies?

  • Answer: Reproducibility issues often arise from subtle differences in reaction conditions (e.g., trace moisture in solvents or catalyst lot variability). Systematic DOE (Design of Experiments) approaches isolate critical parameters (temperature, stoichiometry). Conflicting NMR data may stem from solvent-induced shifts (CDCl₃ vs. DMSO-d₆) or dynamic exchange processes; using deuterated solvents and cryoprobes enhances resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol
Reactant of Route 2
(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol

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